molecular formula C21H17N3O3S B2507961 N-[3-(5-chloro-1H-indol-2-yl)phenyl]-3-methylbutanamide CAS No. 897459-53-9

N-[3-(5-chloro-1H-indol-2-yl)phenyl]-3-methylbutanamide

Cat. No. B2507961
CAS RN: 897459-53-9
M. Wt: 391.45
InChI Key: XIOPTCFPQIXWST-UHFFFAOYSA-N
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Description

N-[3-(5-chloro-1H-indol-2-yl)phenyl]-3-methylbutanamide, commonly known as JNJ-1661010, is a small molecule inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the breakdown of the endocannabinoid anandamide, which plays a role in pain perception, mood, and appetite. Inhibition of FAAH has been shown to increase levels of anandamide, resulting in potential therapeutic benefits.

Scientific Research Applications

Alzheimer’s Disease Therapeutics

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide was triggered by reacting 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride. The resulting compound, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide , was further treated with various alkyl/aralkyl halides to yield N-alkyl/aralkyl derivatives . These derivatives are potential agents for treating Alzheimer’s disease. Cholinesterase enzyme inhibitors, such as these compounds, play a crucial role in managing Alzheimer’s by enhancing neurotransmitter levels and improving cognitive function.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound. It exhibited significant antibacterial activity against Bacillus subtilis, inhibiting bacterial biofilm growth by 60.04%. Additionally, it was the second most active against Escherichia coli . This property suggests its potential application in combating bacterial infections.

Enzyme Inhibition

The synthesized N-substituted derivatives of this compound were evaluated for their inhibition of cholinesterases and lipoxygenase enzymes. While the inhibition activity was moderate to weak, it underscores the compound’s versatility in interacting with biological targets .

Biocatalysis

Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane derivatives is an ongoing area of research. Identifying biocatalysts with high enantioselectivity and activity is crucial for practical applications .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c25-20(22-15-6-7-18-19(10-15)27-9-8-26-18)11-16-13-28-21-23-17(12-24(16)21)14-4-2-1-3-5-14/h1-7,10,12-13H,8-9,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOPTCFPQIXWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CSC4=NC(=CN34)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide

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